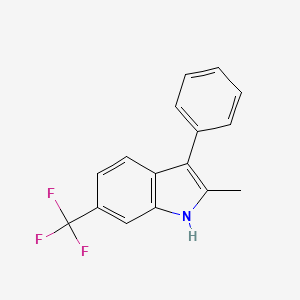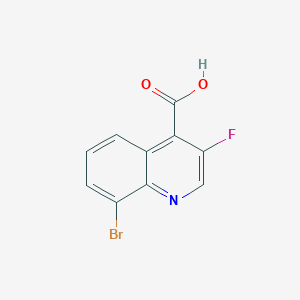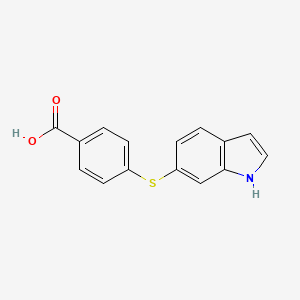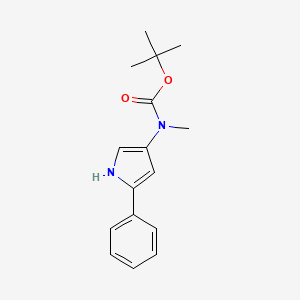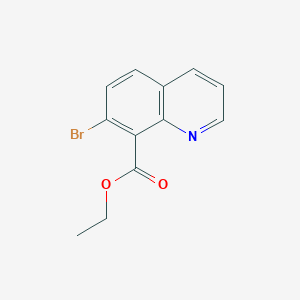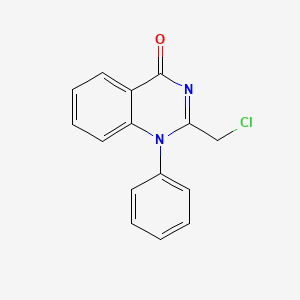![molecular formula C18H15NO2 B11847006 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione CAS No. 54717-53-2](/img/structure/B11847006.png)
2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione is an organic compound with the molecular formula C18H15NO2 It is known for its unique structural properties, which include a naphthalene core substituted with a dimethylamino group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1,4-naphthoquinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used is often ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as vanadium pentoxide can be used to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A structurally related compound with similar redox properties.
2-(Dimethylamino)naphthalene-1,4-dione: Another naphthoquinone derivative with a dimethylamino group.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a naphthoquinone core with a dimethylamino group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
54717-53-2 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)16-11-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3 |
Clave InChI |
AAKKPLQOFHNLCZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



